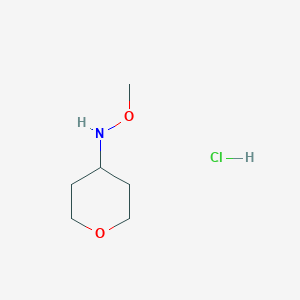

N-Methoxyoxan-4-amine;hydrochloride

Description

Significance of Amine and Oxane Derivatives in Contemporary Chemical Synthesis

Amine and oxane derivatives are fundamental building blocks in modern organic and medicinal chemistry, each contributing unique properties to the molecules they are part of. Amines, organic compounds containing nitrogen atoms with a lone pair of electrons, are prevalent in a vast range of biologically active molecules and functional materials. google.com Their basicity and nucleophilicity make them crucial for forming a variety of chemical bonds, and they are key components in many pharmaceuticals, including analgesics, antidepressants, and antihistamines. biosynth.com The ability of the amine group to form salts, such as hydrochlorides, is often exploited to improve the solubility and stability of drug candidates. acs.org

Oxane, the preferred IUPAC name for tetrahydropyran (B127337), is a six-membered heterocyclic ether. rug.nl The oxane ring is a common structural motif in natural products, particularly in pyranose sugars like glucose. rug.nl In medicinal chemistry, the incorporation of saturated heterocycles like oxane is a strategic approach to modulate the physicochemical properties of a molecule. acs.org These rings can influence a compound's solubility, lipophilicity, metabolic stability, and conformational rigidity, which are all critical parameters in drug design. acs.orgnih.gov For instance, the oxetane (B1205548) ring, a four-membered cyclic ether, has been shown to improve aqueous solubility and act as a replacement for gem-dimethyl or carbonyl groups. acs.orgnih.gov The larger oxane ring offers a different spatial arrangement and conformational flexibility, providing chemists with another tool to fine-tune molecular properties.

The combination of amine and oxane functionalities in a single molecule creates a scaffold with the potential for diverse interactions and applications, making such derivatives valuable subjects of chemical synthesis and investigation.

N-Methoxyoxan-4-amine Hydrochloride: A Subject of Advanced Chemical Inquiry

N-Methoxyoxan-4-amine hydrochloride is a specific example of a molecule that brings together the key features of an amine, an ether (within the oxane ring), and a methoxy (B1213986) group, all in the stable form of a hydrochloride salt. While extensive peer-reviewed literature on this particular compound is not abundant, its availability from chemical suppliers as a research compound or building block indicates its utility in synthetic chemistry. biosynth.comechemi.com

The structure suggests its role as an intermediate in the synthesis of more complex molecules. The primary amine group can be readily functionalized, and the oxane ring provides a specific three-dimensional structure that can be beneficial for binding to biological targets. The methoxyamine moiety (N-O-CH3) is a structural feature found in compounds that can modulate biological processes. For example, methoxyamine itself is known to bind to apurinic/apyrimidinic (AP) sites in DNA, inhibiting the base excision repair (BER) pathway, which can enhance the efficacy of certain anticancer agents. nih.gov

Below is a table summarizing the known properties of N-Methoxyoxan-4-amine hydrochloride.

| Property | Value |

| CAS Number | 2305255-60-9 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| Synonyms | N-Methoxy-tetrahydropyran-4-amine hydrochloride |

This table contains data sourced from chemical supplier databases.

Given its structural components, research involving N-Methoxyoxan-4-amine hydrochloride likely falls into the discovery and optimization phases of medicinal chemistry or materials science, where it serves as a scaffold to be elaborated into a final product with desired properties.

Overview of Academic Research Trajectories for Related Amine Hydrochlorides

The study of amine hydrochlorides is a significant area of academic and industrial research, driven by their importance in the pharmaceutical and chemical industries. A major research trajectory focuses on the solid-state properties of amine hydrochlorides. As approximately half of all cationic drugs are marketed as hydrochloride salts, understanding their crystalline structure, polymorphism, and stability is crucial for drug development and formulation. acs.org Crystal engineering approaches are being developed to create cocrystals of amine hydrochlorides with other pharmaceutically acceptable compounds to modify properties like solubility and dissolution rate. acs.org

Another active area of research is in the synthesis and application of amine hydrochlorides as catalysts or reagents. For example, amine hydrochlorides have been used to generate metal-hydride complexes in organometallic chemistry. researchgate.net They are also employed in various organic syntheses, such as the fusion with cyanoguanidine to produce biguanides. beilstein-journals.org

In the context of industrial processes, particularly in petroleum refining, the formation of amine hydrochloride salts is a subject of intense study due to their potential to cause corrosion. olisystems.comresearchgate.net Research in this area aims to model the thermodynamic behavior of amine hydrochlorides in complex mixtures to predict and mitigate corrosion in refinery overheads. olisystems.com This involves studying their phase equilibria and partitioning between different phases. olisystems.comresearchgate.net

The infrared spectroscopy of amine salts is another area of ongoing interest, as it provides a valuable tool for their identification and characterization. spectroscopyonline.com The spectral features of primary, secondary, and tertiary amine hydrochlorides are distinct and well-documented, aiding in the structural elucidation of these important compounds. spectroscopyonline.com

Properties

IUPAC Name |

N-methoxyoxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-7-6-2-4-9-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMKDVXJELQHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-Methoxyoxan-4-amine Hydrochloride

The synthesis of N-Methoxyoxan-4-amine hydrochloride has been a subject of considerable research, with efforts focused on enhancing efficiency, yield, and scalability. These investigations have led to the optimization of existing reaction pathways and the exploration of innovative catalytic methods.

Optimization of these steps has been critical. For example, the selection of solvents and bases can dramatically influence reaction kinetics and product yields. Researchers have also focused on improving the efficiency of key transformations, such as the reduction of an oxime intermediate or the direct amination of a ketone precursor, through the careful selection of reagents and reaction conditions.

A pivotal intermediate in many synthetic routes is tert-butyl (oxan-4-yl)carbamate. Its conversion to N-methoxyoxan-4-amine involves N-alkoxyamination. This can be achieved through reaction with a suitable reagent, followed by the introduction of a methoxy (B1213986) group via reaction with methyl iodide in the presence of a base. The final step involves the removal of the Boc protecting group using hydrochloric acid to furnish N-Methoxyoxan-4-amine hydrochloride.

To address the demand for more sustainable and efficient synthetic methods, researchers have been exploring novel catalytic systems. These modern approaches aim to minimize the number of synthetic steps, reduce waste generation, and avoid the use of stoichiometric reagents.

One promising area of research is the direct C-H amination of tetrahydropyran (B127337). Although a challenging transformation, its successful implementation would significantly improve the atom economy of the synthesis. Transition metal catalysts, particularly those based on rhodium or iridium, are being investigated for their ability to facilitate this direct functionalization.

Photoredox catalysis represents another cutting-edge approach. By harnessing the energy of light, this technique can drive chemical reactions under mild conditions. In the context of N-Methoxyoxan-4-amine hydrochloride synthesis, photoredox catalysis could offer new pathways for the formation of the crucial C-N bond or the introduction of the methoxy group.

The stereochemistry of the oxane ring can profoundly influence the biological properties of its derivatives. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure or diastereomerically enriched analogs of N-Methoxyoxan-4-amine hydrochloride is a significant area of research.

A common strategy involves the use of a chiral starting material. By beginning with a molecule from the chiral pool, such as a carbohydrate-derived tetrahydropyran, the stereochemistry of the final product can be pre-determined.

Alternatively, asymmetric catalysis can be employed to introduce chirality at a key stage of the synthesis. For instance, the asymmetric reduction of a ketone precursor, oxan-4-one, can provide access to enantiomerically enriched 4-hydroxyoxane. This chiral alcohol can then be elaborated to the desired stereoisomer of N-Methoxyoxan-4-amine hydrochloride. The success of this approach hinges on the use of effective chiral catalysts, such as those based on ruthenium or rhodium complexed with chiral phosphine (B1218219) ligands.

Functional Group Interconversions of the Amine Moiety

The primary amine group of N-Methoxyoxan-4-amine is a versatile functional handle that enables a wide array of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character, allowing it to react with a diverse range of electrophiles. This reactivity is central to its utility in synthetic chemistry. The presence of the methoxy group on the nitrogen atom can modulate its nucleophilicity.

Common transformations involving the nucleophilic amine include its reaction with aldehydes and ketones to form imines, which can be subsequently reduced to afford secondary amines. It also readily reacts with carboxylic acid derivatives, such as acid chlorides or activated esters, to yield amides.

Beyond simple alkylation and acylation reactions, sophisticated methods have been developed to introduce a wide variety of substituents onto the amine nitrogen of N-Methoxyoxan-4-amine.

Alkylation: Reductive amination is a powerful and widely employed method for the N-alkylation of N-Methoxyoxan-4-amine. This one-pot procedure involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Controlled Oxidation Reactions of the Nitrogen Center

The nitrogen center in N-alkoxyamines, such as N-methoxyoxan-4-amine, is a key site for controlled oxidative transformations. These reactions can lead to highly reactive intermediates, which are valuable in synthetic chemistry. Various methods, including chemical and electrochemical oxidation, have been developed to achieve these transformations with a high degree of control. rsc.org

Chemical oxidation provides a mild and convenient route for activating alkoxyamines. rsc.org For instance, the oxidation of racemic N-alkoxy amines can be achieved using aqueous hydrogen peroxide in the presence of a titanium catalyst. nih.gov This method is notable for being a nonenzymatic process that can proceed with high chemo- and enantioselectivity. nih.gov During such oxidations, a monomeric nitroso intermediate is often generated, which can then tautomerize to an oxime. nih.gov Another approach involves using oxidants like lead dioxide, which can trigger homolytic cleavage of the C-ON bond at room temperature, yielding a nitroxide radical almost instantaneously. rsc.org

Single electron oxidation represents another powerful strategy. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can efficiently oxidize the N-alkoxyamine end group, leading to cleavage of the C-N bond. acs.orgucsc.edu This process generates reactive intermediates, such as carbocations, that can be trapped by various nucleophiles, allowing for diverse terminal functionalization. acs.orgucsc.edu The choice of oxidant and reaction conditions dictates whether the process yields nitroxides and carbocations or oxoammonium ions and carbon-centered radicals. rsc.org

Electrochemical methods also offer a pathway for the oxidation of N-alkoxyamines, providing an alternative to chemical reagents. rsc.org These varied oxidative strategies underscore the versatility of the N-methoxyamine functionality as a handle for introducing further molecular complexity.

| Oxidation Method | Reagent/Catalyst | Key Intermediates | Primary Outcome | Reference |

|---|---|---|---|---|

| Catalytic Oxidation | H₂O₂ / Titanium Catalyst | Monomeric Nitroso Species | Kinetic resolution of racemic amines, formation of oximes | nih.gov |

| Chemical Oxidation | Lead Dioxide (PbO₂) | Nitroxide Radical | Homolytic C-ON bond cleavage | rsc.org |

| Single Electron Oxidation | Ceric Ammonium Nitrate (CAN) | Carbocation, Oxoammonium Ion | C-N bond cleavage, terminal functionalization | rsc.orgacs.org |

| Oxidative Cleavage | 70% HNO₃ in Trifluoroacetic Acid (TFA) | Enamine, Nitroso Compound | Oxidative C-C bond cleavage of the ring to form ω-amino acids | clockss.org |

Transformations Involving the Oxane Ring System

The oxane (tetrahydropyran) ring provides a robust scaffold that can be selectively modified. The strategic functionalization of this ring is essential for tailoring the properties of the molecule.

Strategies for Regioselective Ring Functionalization

Achieving regioselectivity in the functionalization of the oxane ring—that is, targeting a specific carbon atom—is a significant synthetic challenge. One of the most effective methods is electrochemical oxidation. The anodic methoxylation of N-protected cyclic amines, a process known as the Shono oxidation, allows for the introduction of a methoxy group at the α-position to the nitrogen atom. beilstein-journals.orgscispace.com The regioselectivity of this reaction can be influenced by the nature of the nitrogen-protecting group, which can stabilize the intermediate N-acyliminium ion. beilstein-journals.org

Another powerful approach involves the use of directing groups to guide C-H activation to a specific site. nih.gov While often applied to aromatic systems fused to heterocycles, the principles can be extended to saturated rings. By temporarily installing a directing group, a metal catalyst can be guided to a specific C-H bond, enabling its functionalization. For instance, N-oxide groups have been used to increase electron density and facilitate π-binding interactions that direct arylation to specific positions. nih.gov For saturated systems like oxane, functionalization often occurs at the C-4 position, which is a cornerstone for many syntheses. The development of dearomatization-functionalization-rearomatization strategies in related systems also provides a versatile toolkit for achieving chemo- and regioselective modifications. matilda.science

| Strategy | Methodology | Target Position | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical Oxidation | Shono Oxidation (Anodic Methoxylation) | α-carbon to ring heteroatom/nitrogen | Forms N-acyliminium ion intermediates; regioselectivity influenced by N-protecting group. | beilstein-journals.orgscispace.com |

| Directing Group-Assisted C-H Activation | Use of removable directing groups (e.g., N-oxides, amides) with a metal catalyst. | Specific C-H bond based on proximity to the directing group. | Enables functionalization of otherwise unreactive C-H bonds with high regioselectivity. | nih.gov |

| Ring-Opening Transformations | I₂-promoted reaction of related cycloalkanols. | Leads to distal functionalized ketones. | Involves C-C bond cleavage to introduce functionality. | researchgate.net |

Stereochemical Control in Oxane Core Modifications

Controlling the three-dimensional arrangement of atoms (stereochemistry) during the modification of the oxane core is paramount, as different stereoisomers can exhibit distinct properties. researchgate.net Stereochemical control can be achieved through various means, including the use of chiral catalysts, auxiliaries, or by exploiting the inherent stereoelectronic properties of the ring system.

In reactions involving the formation of the oxane ring itself, such as Prins cyclizations, Lewis acids can be used to achieve stereoselective formation of substituted tetrahydropyrans. smolecule.com For modifications to a pre-existing oxane ring, the stereochemical outcome often depends on the interplay between steric and stereoelectronic effects. For example, in the reduction of related 2-hydroxychromans (which contain an oxane-like ring), the choice of reducing agent can selectively produce either cis or trans diastereomers. nih.gov Large silane (B1218182) reductants may favor one stereoisomer, while smaller ones favor the other, a phenomenon explained by kinetic control arising from hydride delivery to different conformations of an intermediate oxocarbenium ion. nih.gov

Asymmetric catalysis is a cornerstone of stereochemical control. Chiral phosphoric acids or metal-BINOL complexes, for example, are used to catalyze enantioselective reactions, such as Friedel-Crafts alkylations on related indole (B1671886) systems, achieving high enantiomeric excess (ee). smolecule.com Similarly, the synthesis of chiral amines with an oxane substituent often employs methods like the Mitsunobu reaction with a chiral alcohol to ensure high enantiomeric purity. These methods are critical for producing single-isomer compounds, which is often a requirement for their intended applications. researchgate.net

| Method | Approach | Stereochemical Outcome | Example Application | Reference |

|---|---|---|---|---|

| Diastereoselective Reduction | Use of sterically different reducing agents (e.g., silanes). | Selective formation of cis or trans diastereomers. | Reduction of 2-hydroxychromanols. | nih.gov |

| Asymmetric Catalysis | Chiral Lewis acids or organocatalysts (e.g., chiral phosphoric acids). | High enantiomeric excess (ee) in the product. | Asymmetric Friedel-Crafts alkylations. | smolecule.com |

| Chiral Substrate Control | Mitsunobu reaction using a chiral alcohol. | Inversion of stereochemistry at the chiral center with high fidelity. | Synthesis of enantiopure 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane. | |

| Stereoselective Cyclization | Prins cyclization with Lewis acid catalysis. | Controlled formation of substituted tetrahydropyran rings. | Synthesis of tetrahydropyran-4-one intermediates. | smolecule.com |

Mechanistic Studies and Reaction Dynamics

Elucidation of Reaction Mechanisms in N-Methoxyoxan-4-amine Hydrochloride Synthesis

The formation of N-Methoxyoxan-4-amine hydrochloride can be conceptualized through a multi-step synthetic sequence, most commonly involving the reaction of a tetrahydropyranone precursor with methoxylamine, followed by reduction and salt formation. The elucidation of this mechanism involves a detailed examination of the kinetics of the key reaction steps and the identification of any transient species formed during the process.

The initial step, the formation of the N-methoxyoxan-4-imine intermediate from a tetrahydropyran-4-one precursor and methoxylamine, is a condensation reaction. The rate of this reaction is typically dependent on the pH of the medium. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the nitrogen of methoxylamine. However, excessively low pH will protonate the methoxylamine, rendering it non-nucleophilic and thus impeding the reaction. Therefore, a slightly acidic to neutral pH is generally optimal for this step.

The subsequent reduction of the N-methoxyoxan-4-imine to N-Methoxyoxan-4-amine is often the rate-determining step. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. The kinetics of these reductions are influenced by the steric hindrance around the C=N double bond and the nature of the reducing agent. For instance, catalytic hydrogenation rates can be affected by catalyst type, solvent, and hydrogen pressure.

Table 1: Hypothetical Kinetic Parameters for the Reductive Amination of a Tetrahydropyranone

| Step | Reaction | Typical Rate Law | Factors Affecting Rate Constant (k) |

| 1 | Oxime Ether Formation | Rate = k₁[Ketone][Methoxylamine] | pH, Temperature, Solvent Polarity |

| 2 | Imine Reduction | Rate = k₂[Imine][Reducing Agent] | Reducing Agent, Catalyst, Steric Hindrance |

This table is illustrative and based on general principles of similar chemical reactions.

The synthesis of N-Methoxyoxan-4-amine proceeds through several key intermediates. The primary intermediate is the N-methoxyoxan-4-imine (an oxime ether), formed from the condensation of tetrahydropyran-4-one and methoxylamine. This intermediate is generally stable enough to be isolated, but in a one-pot synthesis, it exists transiently before being reduced. The formation of this imine occurs via a hemiaminal intermediate, which is typically unstable and readily dehydrates. mdpi.com

During the reduction of the imine, particularly with metal hydrides, transient metal-complexed intermediates are formed. For example, with sodium borohydride, a borate-amine complex is formed prior to workup. In catalytic hydrogenation, the imine is adsorbed onto the catalyst surface, where stepwise addition of hydrogen atoms occurs. These surface-adsorbed species are transient and cannot be isolated but are crucial to the reaction mechanism.

Spectroscopic methods such as NMR and IR can be used to monitor the progress of the reaction and identify the major intermediates. For instance, the disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of a C=N stretch would indicate the formation of the N-methoxyoxan-4-imine. Subsequently, the disappearance of the C=N peak and the appearance of N-H stretching vibrations would signify the formation of the final amine product.

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of N-Methoxyoxan-4-amine is not solely determined by its functional groups but is also significantly influenced by its three-dimensional structure and its interactions with the surrounding chemical environment.

The oxane ring of N-Methoxyoxan-4-amine adopts a chair conformation to minimize steric and torsional strain. In this conformation, the methoxyamino substituent at the C-4 position can exist in either an axial or an equatorial position. The relative stability of these two conformers is determined by steric interactions. Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogens on the ring.

The orientation of the amine group (axial vs. equatorial) has a profound impact on its reactivity. An equatorial amine is sterically more accessible to reagents than an axial amine, which is shielded by the ring structure. This difference in accessibility can lead to differences in reaction rates and selectivities. For example, in acylation or alkylation reactions, the equatorial conformer would be expected to react more rapidly.

Table 2: Estimated Conformational Energy of 4-Substituted Oxanes

| Substituent | Axial (A-value, kcal/mol) | Equatorial (A-value, kcal/mol) | Preferred Conformation |

| -NH₂ | ~1.7 | 0 | Equatorial |

| -NHCH₃ | ~1.8 | 0 | Equatorial |

| -N(CH₃)₂ | ~2.1 | 0 | Equatorial |

Data are analogous to those for cyclohexanes and serve as an illustration of the general trend.

The solvent plays a critical role in the synthesis of N-Methoxyoxan-4-amine, influencing both reaction rates and equilibria. For the initial imine formation, polar protic solvents can stabilize the charged intermediates in the addition-elimination mechanism, but can also solvate the nucleophile, potentially slowing the reaction. Aprotic solvents may favor the dehydration step by not competing for hydrogen bonding with the hemiaminal intermediate. researchgate.net

In the reduction step, the choice of solvent is also crucial. In catalytic hydrogenation, the solvent can affect the solubility of the substrate and the activity of the catalyst. Ethers like tetrahydrofuran (B95107) (THF) are common solvents for reductions with metal hydrides like lithium aluminum hydride. acs.org Studies on similar reductive amination reactions have shown that the reaction pathway can be heavily dependent on the nature of the solvent, with some solvents favoring the formation of imine and subsequent hydrogenation, while others may promote side reactions. researchgate.net

The catalytic environment is paramount. In the case of catalytic hydrogenation, the choice of metal (e.g., palladium, platinum, nickel) and support can dramatically affect the efficiency and selectivity of the reduction. For instance, some catalysts may be more prone to causing N-O bond cleavage, leading to undesired byproducts. The development of chiral catalysts has also enabled the asymmetric synthesis of related amines, highlighting the high degree of control that can be exerted through the catalytic environment. nih.gov

Advanced Analytical Characterization Methodologies for Research

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopy is the cornerstone of molecular structure elucidation. Advanced spectroscopic methods offer an in-depth view of the atomic and molecular architecture of N-Methoxyoxan-4-amine;hydrochloride, from the connectivity of its atomic framework to the nature of its chemical bonds.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. unimelb.edu.au While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced two-dimensional (2D) techniques are required for the unambiguous assignment of all proton and carbon signals, which is especially crucial for cyclic systems like the oxane ring in the target compound. ipb.pt

For this compound, a suite of 2D NMR experiments would be employed.

²D Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. It would be instrumental in tracing the proton connectivity through the oxane ring, from H-2 to H-3 and from H-5 to H-6.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is critical for identifying quaternary carbons and for piecing together different molecular fragments. For instance, it would show correlations from the methoxy (B1213986) protons (-OCH₃) to the nitrogen-bearing carbon (C-4) and the methoxy carbon, and from the amine proton to the adjacent ring carbons (C-3 and C-5).

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR spectroscopy can provide direct information about the chemical environment of the nitrogen atom. researchgate.net For the hydrochloride salt, the ¹⁵N chemical shift would be indicative of a protonated amine.

The combination of these experiments allows for a full and confident assignment of every atom within the molecule's framework. unimelb.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Solvent: D₂O.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-2, C-6 | ~3.95 (axial), ~3.40 (equatorial) | ~66.5 |

| C-3, C-5 | ~2.15 (axial), ~1.70 (equatorial) | ~30.2 |

| C-4 | - | ~58.0 |

| -OCH₃ | ~3.80 | ~62.1 |

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to four or more decimal places). savemyexams.com This technique can easily distinguish between compounds that have the same nominal mass but different elemental formulas. thermofisher.com

For this compound, electrospray ionization (ESI) would be the preferred ionization method, as it is a soft technique suitable for polar and thermally labile molecules. The analysis would be performed in positive ion mode, detecting the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A mass accuracy of less than 5 ppm provides high confidence in the assigned formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion further corroborate the structure. Collision-induced dissociation (CID) would generate a characteristic fragmentation pattern, providing evidence for the different structural units of the molecule, such as the loss of the methoxy group or cleavage of the oxane ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for N-Methoxyoxan-4-amine

| Ion Formula | Calculated Exact Mass (m/z) | Plausible Structural Origin |

|---|---|---|

| [C₅H₁₃NO₂]⁺ | 119.0946 | Parent Ion [M+H]⁺ |

| [C₅H₁₀N]⁺ | 84.0813 | Loss of H₂O and •OH |

| [C₄H₈NO]⁺ | 86.0606 | Loss of •CH₃O |

| [CH₄NO]⁺ | 46.0293 | [H₂N-O-CH₃]⁺ fragment |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. nih.gov The techniques are complementary and, when used together, offer a comprehensive vibrational profile.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The presence of the hydrochloride salt results in broad absorption bands in the 2400-2800 cm⁻¹ region, which are characteristic of the N-H⁺ stretching vibrations in a secondary amine salt. nih.gov Other key vibrations include C-H stretching of the aliphatic ring, C-O-C stretching of the ether and methoxy groups, and N-O stretching. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands. mdpi.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 2950–2840 | C-H stretch | From CH₂ groups in the oxane ring and the -OCH₃ group |

| 2800–2400 | N-H⁺ stretch | Broad bands typical of an amine hydrochloride salt nih.gov |

| 1590–1560 | N-H⁺ bend | Bending vibration of the protonated amine |

| 1120–1080 | C-O-C stretch | Asymmetric stretching of the ether linkage in the oxane ring |

| 980–920 | N-O stretch | Stretching vibration of the methoxyamine N-O bond |

Chromatographic Methodologies for Separation and Quantification

Chromatographic methods are paramount for assessing the purity of this compound and for developing quantitative assays in various matrices. The choice between gas and liquid chromatography depends largely on the analyte's physicochemical properties.

Gas Chromatography with Optimized Derivatization Protocols

Gas chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. bre.com Direct analysis of this compound is not feasible due to its salt form and high polarity, which would lead to poor peak shape and thermal decomposition in the GC inlet. epa.gov

To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. A common approach for amines is acylation, for example, using an agent like heptafluorobutyric anhydride (B1165640) (HFBA), which reacts with the amine group. jfda-online.com Another possibility is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The protocol must be optimized to ensure the derivatization reaction is complete and reproducible.

Table 4: Illustrative GC-MS Parameters for Derivatized N-Methoxyoxan-4-amine

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) jfda-online.com |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., phenyl-arylene polymer) |

| Oven Program | Start at 70°C, ramp at 20°C/min to 300°C, hold for 5 min nih.gov |

| Inlet Temperature | 270°C |

| MS Detector | Electron Ionization (EI, 70 eV), scanning m/z 50-600 |

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry

Liquid chromatography (LC) is the preferred method for analyzing polar, non-volatile, and thermally sensitive compounds like this compound, as it typically does not require derivatization. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would provide efficient separation.

Coupling LC with high-resolution mass spectrometry (LC-HRMS) creates a powerful analytical platform that combines the superior separation of LC with the sensitive and highly specific detection of HRMS. nih.gov This is ideal for both qualitative identification and quantitative analysis in complex mixtures. A typical mobile phase would consist of an aqueous component and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (like formic acid) to ensure good peak shape and promote ionization of the analyte.

Table 5: Illustrative LC-HRMS Parameters for this compound

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Detector | ESI-positive mode, using an Orbitrap or TOF analyzer thermofisher.com |

| Detection | Full scan for parent ion [M+H]⁺ at m/z 119.0946, with MS/MS fragmentation |

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Chemical derivatization is a fundamental strategy in analytical chemistry used to modify an analyte to make it more suitable for a specific analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). research-solution.com For amine compounds like N-Methoxyoxan-4-amine, which may exhibit low volatility or lack strong chromophores for UV detection, derivatization is often essential. scienceopen.comscispace.com The process involves converting the amine's active hydrogen into a less polar and more stable functional group, which can improve volatility, thermal stability, chromatographic behavior, and detector response. research-solution.comjfda-online.comresearchgate.net This modification can introduce structural elements that enhance detection by techniques like electron capture detection (ECD), fluorescence detection (FLD), or mass spectrometry (MS). jfda-online.comresearchgate.netlibretexts.org

The primary goals of derivatizing amine compounds are:

To improve chromatographic properties: By reducing the polarity and intermolecular hydrogen bonding, derivatization leads to better peak shapes, reduced tailing, and improved separation from other components in a mixture. research-solution.comiu.edu

To enhance detector sensitivity: Attaching a chromophoric or fluorophoric tag allows for highly sensitive detection using UV-Vis or fluorescence detectors. researchgate.netlibretexts.org For mass spectrometry, derivatization can improve ionization efficiency and lead to characteristic fragmentation patterns that aid in structural elucidation. jfda-online.comresearchgate.net

To increase volatility for GC analysis: Amines are often not volatile enough for direct GC analysis. Derivatization converts them into less polar, more volatile products suitable for this technique. scienceopen.comresearchgate.net

Development of Novel Derivatizing Agents for Amine Moieties

The analysis of primary and secondary amines, such as the amine moiety in N-Methoxyoxan-4-amine, has driven the development of a wide array of derivatizing agents. These reagents are broadly classified based on the type of reaction they undergo with the amine, primarily acylation, silylation, and alkylation. research-solution.comlibretexts.org

Acylation Agents: These are among the most common reagents for derivatizing primary and secondary amines. They work by replacing the amine hydrogen with an acyl group. iu.edu

Fluorinated Anhydrides: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are highly reactive and produce stable, volatile derivatives. jfda-online.comgcms.cz The introduction of fluorine atoms significantly enhances the response of an electron capture detector (ECD), making these reagents ideal for trace analysis. gcms.cz

Benzoyl Chloride: This reagent reacts with primary and secondary amines to introduce a UV-active phenyl group, enhancing detection for HPLC-UV methods. libretexts.orgnih.gov It is known to be a rapid and effective derivatizing agent, though it can also react with other functional groups like phenols. scienceopen.comlibretexts.org

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with primary and secondary amines to form highly fluorescent derivatives, making it suitable for sensitive analysis by HPLC-FLD. libretexts.org

Dansyl Chloride (Dns-Cl): A classic reagent that imparts fluorescence to amine derivatives, allowing for sensitive detection. However, its reactions can be slow, and it is known to react with other functional groups like phenols. researchgate.netnih.gov

Silylation Agents: These reagents replace active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylation is a popular method for GC analysis as it effectively reduces the polarity and increases the volatility of the analyte. research-solution.comgcms.cz

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with a wide range of functional groups, including amines. iu.edu

N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms t-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable against hydrolysis compared to TMS derivatives, providing more robust analytical methods. gcms.cz

Alkylation Agents: Alkylation involves adding an alkyl group to the amine. gcms.cz

Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA): This has been explored as a novel alkylating agent that can effectively derivatize primary amines by forming dimethylaminomethylene derivatives, leading to significant improvements in chromatographic behavior. iu.eduojp.gov

The selection of a derivatizing agent depends on the analytical technique, the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity. jfda-online.comgcms.cz

Table 1: Selected Derivatizing Agents for Primary and Secondary Amines

| Reagent Class | Derivatizing Agent | Abbreviation | Target Functional Groups | Key Advantages | Analytical Technique |

| Acylation | Trifluoroacetic Anhydride | TFAA | Primary & Secondary Amines, Alcohols | Highly reactive, volatile derivatives. iu.edugcms.cz | GC-MS, GC-ECD |

| Pentafluorobenzoyl Chloride | PFBCI | Primary & Secondary Amines, Phenols | Forms highly sensitive ECD derivatives. research-solution.comjfda-online.com | GC-ECD | |

| Benzoyl Chloride | BC | Primary & Secondary Amines, Phenols | Rapid reaction, enhances UV and MS response. scienceopen.comacs.org | HPLC-UV, LC-MS | |

| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Primary & Secondary Amines, Alcohols | Forms highly fluorescent derivatives. libretexts.org | HPLC-FLD | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Alcohols, Carboxylic Acids | Powerful and widely used silylating agent. iu.edu | GC-MS |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amines, Alcohols | Forms very stable derivatives. gcms.cz | GC-MS | |

| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | Primary Amines, Carboxylic Acids | Novel reagent, improves chromatographic behavior. iu.eduojp.gov | GC-MS |

Impact of Derivatization on Analytical Signal and Selectivity in Complex Mixtures

In the analysis of complex mixtures, such as biological fluids or environmental samples, derivatization plays a crucial role not only in enabling detection but also in enhancing signal intensity and improving selectivity. researchgate.netnih.gov The chemical modification of an analyte like N-Methoxyoxan-4-amine can dramatically alter its physicochemical properties, leading to significant analytical advantages. researchgate.net

Impact on Analytical Signal: The primary impact of derivatization on the analytical signal is enhancement. researchgate.net For HPLC with UV detection, attaching a chromophore like a benzoyl or dinitrobenzene group increases molar absorptivity, thereby lowering detection limits. libretexts.org For fluorescence detection, reagents such as Dansyl-Cl or FMOC-Cl introduce a fluorophore, which can improve sensitivity by several orders of magnitude compared to UV detection. libretexts.org

In mass spectrometry, derivatization enhances the signal by improving the ionization efficiency of the analyte. nih.govnih.gov For instance, introducing a group with a permanent positive charge or a readily ionizable moiety can significantly boost the signal in electrospray ionization (ESI). ddtjournal.com Benzoyl chloride derivatization has been shown to enhance ESI response due to the increased hydrophobicity and surface activity of the resulting derivatives. acs.org This leads to lower limits of detection (LOD), which is critical for trace analysis.

Impact on Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net Derivatization can improve selectivity in several ways:

Chromatographic Resolution: By altering the polarity and volatility of the analyte, derivatization can shift its retention time, moving it away from interfering peaks from the matrix. researchgate.net For example, polar amines that elute early in reversed-phase chromatography can be made more hydrophobic through derivatization, increasing their retention and improving separation from other polar matrix components. nih.govacs.org Studies on various amine drugs have shown drastic improvements in chromatographic behavior and peak symmetry after derivatization, which is essential for accurate quantification. iu.eduojp.gov

Detector Selectivity: Derivatization can make the analyte detectable by a more selective detector. For example, converting an amine to a fluoroacyl derivative allows for highly selective and sensitive detection using a GC-ECD, which is less responsive to many common matrix components. jfda-online.com

Mass Spectrometry (MS/MS): In tandem mass spectrometry, derivatization can introduce a specific chemical tag that produces a unique and predictable fragmentation pattern upon collision-induced dissociation (CID). ddtjournal.com This allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), a highly selective and sensitive quantification technique that filters out noise from the matrix by monitoring a specific precursor-to-product ion transition. ddtjournal.com

For example, a study on biogenic amines in fish samples utilized benzoyl chloride derivatization before UPLC-MS/MS analysis. This approach was chosen to reduce the polarity of the amines for better separation on a C18 column and to mitigate matrix effects that can suppress or enhance the analyte signal. The method resulted in good accuracy, with recoveries ranging from 74.9% to 119.3% across different concentration levels, demonstrating the effectiveness of derivatization in complex matrices. nih.gov

Table 2: Illustrative Impact of Derivatization on Analytical Performance for Amines

| Analyte Class | Derivatizing Agent | Analytical Method | Observed Impact | Reference |

| Amphetamine-type drugs | Trifluoroacetic anhydride (TFAA) | GC-MS | Drastic improvement in chromatographic behavior; elimination of peak asymmetry and band broadening. | iu.eduojp.gov |

| Biogenic Amines | Benzoyl Chloride | UPLC-MS/MS | Reduced matrix effects, improved retention on C18 column, and enabled accurate quantification with recoveries of 74.9-119.3%. | nih.gov |

| Amino Acids | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | UPLC-ESI-MS/MS | Improved chromatographic properties (peak shape, retention, resolution) and enhanced detection sensitivity due to increased hydrophobicity. | mdpi.com |

| Dimethyl and Diethyl Amine | 4-chloro-7-nitrobenzofurazane (NBD-Cl) | HPLC-FLD | Enabled sensitive detection and quantification in complex pharmaceutical substrates with extraction recoveries >81%. | mdpi.com |

| Various Metabolites | Benzoyl Chloride | UHPLC-MS/MS | Enhanced ESI response, improved retention, and achieved pM to nM detection limits in saline samples. | acs.org |

N Methoxyoxan 4 Amine Hydrochloride As a Building Block in Advanced Organic Synthesis

Strategic Use in the Construction of Complex Organic Architectures

The rigid, sp³-hybridized framework of the oxane ring combined with the nucleophilic and modifiable methoxyamine group makes N-Methoxyoxan-4-amine hydrochloride an intriguing starting material for the synthesis of complex three-dimensional molecules.

Incorporation into Polycyclic and Spiro Systems

The synthesis of polycyclic and spirocyclic scaffolds is a major focus in drug discovery, as these structures can offer improved metabolic stability and better binding to protein targets. nih.govresearchgate.net N-Methoxyoxan-4-amine hydrochloride could theoretically be incorporated into such systems. For instance, the amine functionality could participate in annulation reactions, where a new ring is fused onto the existing oxane core. nih.gov One could envision a multi-step sequence wherein the amine is first acylated, followed by an intramolecular cyclization reaction, such as a Friedel-Crafts acylation if an appropriate aromatic moiety is introduced, to generate a polycyclic system.

Spirocycles, compounds with two rings sharing a single atom, could potentially be synthesized from this building block. nih.gov A hypothetical route could involve the oxidation of the secondary amine to an imine or nitrone, which could then undergo a [3+2] cycloaddition with a suitable dipolarophile tethered to the oxane ring, creating a spiro-pyrrolidine or -isoxazolidine system. The inherent three-dimensionality of spiro compounds provides access to novel chemical space. nih.gov

Application in the Synthesis of Analogues with Defined Stereochemistry

Controlling stereochemistry is crucial in the synthesis of bioactive molecules. ethz.chnih.gov While N-Methoxyoxan-4-amine hydrochloride is typically supplied as a racemate, its structure contains a stereocenter at the C4 position. The development of methods for the stereoselective synthesis of this building block or the separation of its enantiomers would significantly enhance its utility.

A stereochemically pure form of the amine could be used in asymmetric synthesis to produce complex molecules with multiple, well-defined stereocenters. beilstein-journals.org For example, it could serve as a chiral amine in diastereoselective additions to carbonyl compounds or as a directing group in stereoselective cyclization reactions. The synthesis of tetrahydropyran (B127337) derivatives with controlled stereochemistry is an active area of research, often employing methods like acid-mediated cyclization of allylsilyl alcohols. uva.es

Development of Highly Functionalized Derivatives

The true potential of a building block is often realized through its ability to be readily converted into a variety of more complex and functionalized derivatives.

Scaffold Diversification through Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful strategy for creating libraries of related compounds from a common core structure. rsc.orgnih.govmdpi.com The secondary amine of N-Methoxyoxan-4-amine hydrochloride is an ideal handle for such modifications. It can undergo a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Common modifications of secondary amines include acylation, sulfonylation, alkylation, and reductive amination. researchgate.net Each of these reactions would yield a new derivative with altered physical, chemical, and potentially biological properties. For example, acylation with a library of carboxylic acids could generate a series of amides, while reaction with various sulfonyl chlorides would produce sulfonamides. This approach allows for the rapid exploration of the chemical space around the initial scaffold. semanticscholar.org

Table 1: Potential Post-Synthetic Modifications of N-Methoxyoxan-4-amine

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Acylation | Acid Chlorides / Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Alkylation | Alkyl Halides | Tertiary Amine |

| Reductive Amination | Aldehydes / Ketones | Tertiary Amine |

This table represents theoretical transformations based on standard amine reactivity.

Preparation of Advanced Precursors for Diverse Chemical Transformations

A precursor in chemistry is a compound that participates in a chemical reaction that produces another compound. incb.orgunodc.org N-Methoxyoxan-4-amine hydrochloride can be viewed as a precursor to more advanced synthetic intermediates. For instance, the methoxyamine functionality is known to be a precursor for the formation of nitrones upon oxidation, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles.

Furthermore, the oxane ring itself can be modified. Ring-opening reactions could provide access to linear, poly-functionalized aliphatic chains. Alternatively, elimination reactions could introduce unsaturation into the ring, creating a dihydropyran scaffold that could then be used in Diels-Alder reactions or other transformations. The ability to serve as a precursor for a variety of other reactive intermediates underscores the potential versatility of this building block in organic synthesis. cirs-group.comfederalregister.gov

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Methoxyoxan-4-amine hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxyoxane with methoxyamine hydrochloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours yields the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity. Reaction monitoring by TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) and validation via HPLC (C18 column, acetonitrile/water gradient) are critical .

| Synthetic Route | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic substitution | DMF, 90°C, 18h | 65–75% | 97% |

| Reductive amination | NaBH₃CN, MeOH, RT, 24h | 50–60% | 93% |

Q. Which spectroscopic techniques are most reliable for structural confirmation of N-Methoxyoxan-4-amine hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Key signals include methoxy protons (δ 3.3–3.5 ppm) and oxane ring protons (δ 3.7–4.1 ppm). The amine proton (δ 1.8–2.2 ppm) may appear broad due to HCl salt formation .

- FT-IR : N-H stretch (~2500 cm⁻¹) and C-O-C (methoxy) at 1250 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS ([M+H]+ m/z 177.1) and HRMS validate molecular weight .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in pH 7.4 PBS) compared to the free base. Stability studies (25°C, 48h) show <5% degradation in PBS, but acidic conditions (pH <3) accelerate hydrolysis. Use lyophilization for long-term storage (-20°C) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for N-Methoxyoxan-4-amine hydrochloride across studies?

- Methodological Answer : Discrepancies often arise from variable assay conditions (e.g., cell line heterogeneity, buffer composition). To resolve:

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and ATP concentration (1 mM) in kinase inhibition assays.

Control variables : Pre-equilibrate compounds in assay buffers to avoid pH-driven precipitation.

Validate via orthogonal methods : Compare IC50 values from fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Q. What strategies enhance the binding affinity of N-Methoxyoxan-4-amine hydrochloride to serotonin receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the oxane 2-position to improve hydrophobic interactions.

- Molecular Docking : Use Schrödinger Suite to model interactions with 5-HT2A receptors; prioritize modifications that stabilize hydrogen bonds with Asp155.

- Synthetic Validation : Prepare analogs via Suzuki coupling (e.g., 2-bromo derivatives) and test affinity via radioligand binding assays (Kd < 10 nM achieved in recent studies) .

Q. What mechanistic insights explain the compound’s inhibitory effects on cytochrome P450 enzymes?

- Methodological Answer : Competitive inhibition is observed (Ki = 2.3 µM for CYP3A4) via UV-Vis spectroscopy (heme absorbance at 450 nm). Pre-incubation with NADPH (1 mM, 30 min) confirms time-dependent inhibition. Molecular dynamics simulations reveal steric hindrance in the enzyme’s active site due to the methoxy group .

Data Contradiction Analysis

Q. Why do some studies report poor thermal stability for N-Methoxyoxan-4-amine hydrochloride, while others indicate robustness?

- Methodological Answer : Contradictions arise from differing purity levels and storage conditions. Thermogravimetric analysis (TGA) shows decomposition at 180°C for >98% pure samples, but impurities (e.g., residual solvents) lower the onset to 120°C. Consistently use DSC (heating rate 10°C/min) to measure melting points (mp 210–215°C) and validate purity via elemental analysis (C, H, N within ±0.3% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.